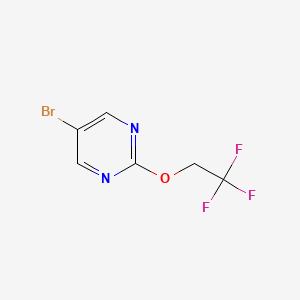

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPMXQTXQLBEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591758 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433683-47-7 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reaction

One of the primary methods for synthesizing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine involves the nucleophilic substitution of 5-bromopyrimidin-2-ol with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction conditions are critical for optimizing yield and purity.

- Reagents:

- 5-bromopyrimidin-2-ol (500 mg)

- 2,2,2-trifluoroethyl trifluoromethanesulfonate (796 mg)

- Cesium carbonate (1397 mg)

- N,N-Dimethylformamide (DMF) (5 mL)

- Combine the reagents in a reaction flask.

- Stir the mixture at 80°C for 2 hours.

- Add water to quench the reaction.

- Extract the organic layer using ethyl acetate.

- Wash with saturated brine and dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure.

- Purify the residue using silica gel column chromatography (ethyl acetate/hexane).

Yield: Approximately 296 mg of product with a purity assessed by NMR spectroscopy.

Coupling Reaction

Another effective method is via coupling reactions that utilize palladium-catalyzed cross-coupling techniques.

- Reagents:

- 5-bromopyrimidine

- Trifluoroethanol

- A palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)

- Dissolve the starting materials in an appropriate solvent.

- Introduce the palladium catalyst under an inert atmosphere.

- Heat the mixture to facilitate coupling.

- Purify the resulting product through standard techniques.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 5-bromopyrimidin-2-ol | DMF, Cs₂CO₃, 80°C | ~296 mg |

| Coupling Reaction | Palladium catalyst, trifluoroethanol | Inert atmosphere | TBD |

The preparation methods for synthesizing this compound highlight several key aspects:

Efficiency: The nucleophilic substitution method provides a straightforward approach with reasonable yields and allows for scalability.

Purity Assessment: Characterization techniques such as NMR spectroscopy are essential to confirm the structure and purity of synthesized compounds.

Safety and Environmental Considerations: The use of DMF and other solvents necessitates careful handling due to their toxicity and environmental impact.

The preparation of this compound can be effectively achieved through nucleophilic substitution and coupling reactions. Each method presents unique advantages and challenges regarding yield, purity, and safety considerations. Ongoing research into optimizing these methods will enhance their applicability in pharmaceutical synthesis and related fields.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to alter the trifluoroethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-(2,2,2-trifluoroethoxy)pyrimidine, while oxidation with potassium permanganate can introduce a carboxyl group at the 5-position.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its bromine and trifluoroethoxy groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. It can be used to create pharmaceuticals and agrochemicals through these synthetic pathways.

Table 1: Chemical Reactions Involving 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromine atom substitution with nucleophiles | Various substituted pyrimidines |

| Coupling Reactions | Participation in Suzuki-Miyaura reactions | Biaryl compounds |

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition mechanisms. The compound can bind to the active sites of enzymes, preventing substrate interactions. This property is valuable for investigating metabolic pathways and developing enzyme inhibitors.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain pyrimidine derivatives have shown promising antifungal activities against pathogens like Botrytis cinerea and Phomopsis species. These findings suggest potential applications in agricultural fungicides.

Case Study: Antifungal Activity

A study demonstrated that a pyrimidine derivative with a similar structure exhibited an EC50 value of 10.5 μg/ml against Phomopsis, outperforming established fungicides like Pyrimethanil (32.1 μg/ml) . This indicates that this compound derivatives could be developed into effective antifungal agents.

Industrial Applications

Development of Advanced Materials

In industrial settings, the compound is used as an intermediate in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications requiring high stability and performance under various conditions.

Pesticidal Activity

Research indicates that this compound can be formulated as a pesticide with significant efficacy against nematodes and fungi. Its mechanism involves disrupting metabolic pathways in target organisms, making it a viable option for crop protection strategies.

Pharmaceutical Potential

Therapeutic Applications

The structural characteristics of this compound suggest its potential in medicinal chemistry. Preliminary studies indicate that similar compounds may possess antiviral and antimicrobial activities, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Structural Analogs in Pyrimidine and Pyridine Series

The compound’s closest analogs differ in either the heterocyclic core (pyridine vs. pyrimidine) or substituent positions. Key examples include:

Key Observations :

- Substituent Position : Moving the bromine from C5 (pyrimidine) to C2 (pyridine, 1701582-64-0) alters steric and electronic profiles, affecting reactivity in cross-coupling reactions .

- Fluorine Content : All analogs share the trifluoroethoxy group, which enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Functional Group Variations

Trifluoromethoxy vs. Trifluoroethoxy Substitutents

- 5-Bromo-2-(trifluoromethoxy)aniline (CAS: N/A): Replacing the trifluoroethoxy group with trifluoromethoxy (-OCF₃) on an aniline core reduces hydrogen-bonding capacity but increases electron-withdrawing effects, favoring electrophilic substitution reactions .

Hydroxyl vs. Trifluoroethoxy Groups

- 5-Bromo-2,4-dihydroxypyrimidine (CAS: 1218-80-0): The hydroxyl groups at C2 and C4 increase polarity and acidity (pKa ~8.5), making it unsuitable for lipid bilayer penetration but ideal for metal chelation .

Pharmacological Relevance

- Lansoprazole Analogs : Pyridine-based trifluoroethoxy compounds (e.g., 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole) are key intermediates in proton-pump inhibitors, highlighting the therapeutic importance of this structural motif .

- Similarity Scores : Computational analyses indicate moderate similarity (52–59%) between 433683-47-7 and complex derivatives like benzamide-linked pyrimidines (e.g., CAS: 641569-97-3), suggesting divergent biological targets .

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a suitable base. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrimidine derivatives, including this compound. In vitro tests have shown promising results against various fungal pathogens:

- Inhibition Rates : Compounds similar to this compound exhibited inhibition rates of up to 100% against Phomopsis species and other fungi such as Botrytis cinerea and Botryosphaeria dothidea .

- EC50 Values : The effective concentration (EC50) values for related compounds were reported as low as 10.5 μg/ml for antifungal activity against Phomopsis, outperforming traditional antifungal agents like Pyrimethanil .

Anticancer Activity

The potential anticancer properties of pyrimidine derivatives have also been explored. Some studies suggest that these compounds can inhibit specific kinases involved in cancer progression:

- Targeting Kinases : Research indicates that certain pyrimidine derivatives can inhibit plasmodial kinases, which are essential for the survival of cancer cells. For instance, a related compound demonstrated nanomolar potency against P. falciparum kinases .

- Mechanism of Action : The mechanism often involves the inhibition of kinase activity that is crucial for cell proliferation and survival, making these compounds potential candidates for further development in cancer therapy .

Case Studies

Several case studies have provided insights into the biological activities of pyrimidine derivatives:

- Antifungal Screening : A study synthesized various pyrimidine derivatives and tested their antifungal efficacy against multiple strains. The results indicated that derivatives with trifluoroethyl groups showed enhanced activity compared to their non-fluorinated counterparts .

- Kinase Inhibition Studies : In another study focusing on malaria treatment, pyrimidine derivatives were screened against several plasmodial kinases. The findings revealed that some compounds had significant inhibitory effects on kinases critical for parasite survival .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected pyrimidine derivatives related to this compound:

| Compound Name | Antifungal Activity (EC50 μg/ml) | Kinase Targeting | Notes |

|---|---|---|---|

| This compound | 10.5 | Yes | High efficacy against Phomopsis |

| Pyrimethanil | 32.1 | No | Standard antifungal agent |

| TCMDC-135051 | N/A | Yes | Potent against PfCLK3 |

Q & A

Q. How can mechanistic studies elucidate the compound’s behavior in cross-coupling reactions?

- Employ isotopic labeling (e.g., ¹⁸O in trifluoroethoxy) to track substituent retention.

- In situ monitoring : Use techniques like ReactIR or NMR to detect intermediates (e.g., oxidative addition complexes in Pd-catalyzed reactions).

- Compare turnover frequencies (TOF) under varying conditions to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.